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Cat. No.: B1671864 Get Quote

Foreword: This document provides a comprehensive technical overview of the pharmacological

properties of Lu 19-005, more commonly known as Indatraline. It is intended for researchers,

scientists, and professionals in the field of drug development who are interested in the detailed

molecular interactions and physiological effects of this compound. The information presented

herein is a synthesis of publicly available research data.

Introduction
Indatraline (Lu 19-005) is a potent, non-selective monoamine transporter inhibitor.[1] It exerts

its pharmacological effects by blocking the reuptake of dopamine (DA), serotonin (5-HT), and

norepinephrine (NE) at their respective transporters: the dopamine transporter (DAT), the

serotonin transporter (SERT), and the norepinephrine transporter (NET).[2][3] This inhibition

leads to an increase in the extracellular concentrations of these neurotransmitters, thereby

potentiating monoaminergic neurotransmission. Developed as a potential antidepressant, its

unique pharmacokinetic profile, characterized by a slow onset and long duration of action, has

also led to its investigation as a potential treatment for psychostimulant abuse.[4][5]

Quantitative Pharmacological Data
The affinity and inhibitory potency of Indatraline at the monoamine transporters have been

quantified through various in vitro assays. The data, presented in the tables below, highlight its

high affinity and potent inhibition across all three major monoamine transporters.
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Table 1: Binding Affinities (Ki) of Indatraline for
Monoamine Transporters

Transporter Radioligand
Tissue/Cell
Line

Ki (nM) Reference(s)

SERT [125I]RTI-55
Recombinant

hSERT
0.42 [6][7]

DAT [125I]RTI-55
Recombinant

hDAT
1.7 [6][7]

NET [3H]Nisoxetine
Recombinant

hNET
5.8 [6][7]

Table 2: Reuptake Inhibition (IC50) of Indatraline at
Monoamine Transporters

Transporter
Cell
Line/Preparation

IC50 (nM) Reference(s)

SERT
JAR cells

(endogenous hSERT)
7.87 [8]

SERT
Rat brain

synaptosomes
3.46 [8]

NET
SK-N-BE(2)C cells

(endogenous hNET)
66.7 [9]

NET
Rat brain

synaptosomes
13.6 [9]

DAT Not specified Not specified

Experimental Protocols
The following sections detail the generalized methodologies for the key in vitro assays used to

characterize the pharmacological profile of Indatraline.
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Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific

receptor or transporter.

Objective: To quantify the affinity of Indatraline for DAT, SERT, and NET.

Materials:

Cell membranes expressing the target transporter (e.g., from HEK293 cells stably

expressing hDAT, hSERT, or hNET).

Radioligands: [125I]RTI-55 for DAT and SERT, [3H]nisoxetine for NET.

Indatraline hydrochloride.

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

Wash buffer (ice-cold assay buffer).

Glass fiber filters.

Scintillation cocktail.

Scintillation counter.

Procedure:

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet

the membranes. Wash the pellets and resuspend in fresh buffer to a known protein

concentration.

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of

the radioligand, and varying concentrations of Indatraline.

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for

a sufficient time to reach binding equilibrium.
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Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester to separate bound from free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically

bound radioligand.

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the

radioactivity using a scintillation counter.

Data Analysis: Determine the IC50 value (the concentration of Indatraline that inhibits 50% of

the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.

Neurotransmitter Reuptake Inhibition Assays
These functional assays measure the ability of a compound to inhibit the uptake of a

neurotransmitter into cells or synaptosomes.

Objective: To determine the potency (IC50) of Indatraline in inhibiting the reuptake of

dopamine, serotonin, and norepinephrine.

Materials:

Cell lines endogenously or recombinantly expressing the target transporters (e.g., JAR cells

for SERT, SK-N-BE(2)C cells for NET) or synaptosomes prepared from specific brain

regions.

Radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]serotonin, [3H]norepinephrine).

Indatraline hydrochloride.

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

Scintillation cocktail and counter.

Procedure:
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Cell/Synaptosome Preparation: Culture cells to confluence or prepare synaptosomes from

fresh brain tissue by homogenization and differential centrifugation.

Pre-incubation: Pre-incubate the cells or synaptosomes with varying concentrations of

Indatraline in the assay buffer.

Initiation of Uptake: Add a fixed concentration of the radiolabeled neurotransmitter to initiate

the uptake process.

Incubation: Incubate for a short period at a physiological temperature (e.g., 37°C) to allow for

neurotransmitter uptake.

Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and

washing with ice-cold buffer.

Quantification: Lyse the cells/synaptosomes on the filters and measure the internalized

radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of inhibition of neurotransmitter uptake at each

concentration of Indatraline and determine the IC50 value.

Signaling Pathways and Experimental Workflows
Primary Mechanism of Action: Monoamine Transporter
Inhibition
Indatraline's core mechanism involves the blockade of DAT, SERT, and NET, leading to an

accumulation of their respective neurotransmitters in the synaptic cleft. This enhances the

activation of postsynaptic receptors.
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Caption: Indatraline's inhibition of DAT, SERT, and NET.

Secondary Signaling Pathway: Induction of Autophagy
via AMPK/mTOR/S6K
Recent studies have shown that Indatraline can induce autophagy by modulating the

AMPK/mTOR/S6K signaling pathway. This effect is independent of its monoamine transporter

inhibition.
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Caption: Indatraline's induction of autophagy via the AMPK/mTOR/S6K pathway.

Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the typical workflow for a radioligand binding assay to

determine the affinity of a test compound.
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Caption: Workflow for a typical radioligand binding assay.
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Conclusion
Indatraline (Lu 19-005) is a well-characterized non-selective monoamine transporter inhibitor

with high affinity and potent inhibitory activity at DAT, SERT, and NET. Its pharmacological

profile suggests potential therapeutic applications in depression and substance use disorders.

Furthermore, its ability to induce autophagy through the AMPK/mTOR/S6K signaling pathway

opens up new avenues for research into its potential use in other therapeutic areas. The

experimental protocols and workflows provided in this guide offer a foundational understanding

of the methods used to characterize such compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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indatraline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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